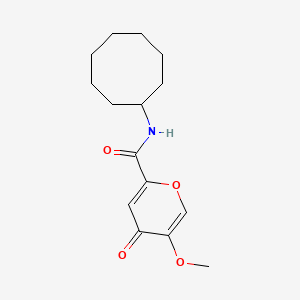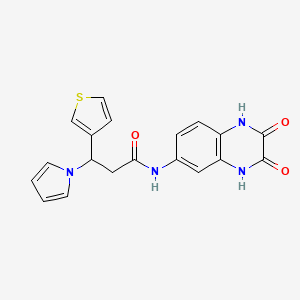![molecular formula C19H22N4O4S B10983375 N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10983375.png)
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
This compound combines elements from various chemical families, including thiadiazoles, benzodioxins, and pyrrolidines. Its intricate structure suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Thiadiazole Synthesis: The 2-amino-5-tert-butyl-1,3,4-thiadiazole (a precursor) can be synthesized via cyclization of tert-butylthiourea with α-haloketones or α-haloesters .
Benzodioxin Formation: The 2,3-dihydro-1,4-benzodioxin-6-yl moiety can be prepared through various methods, such as cyclization of phenols with epoxides.
Final Assembly: The coupling of the thiadiazole and benzodioxin fragments yields the target compound.
Industrial Production:: Industrial-scale synthesis typically involves efficient and scalable methods to produce this compound for research and applications.
Chemical Reactions Analysis
Oxidation: The tert-butyl group is susceptible to oxidation, potentially leading to the formation of an alcohol or ketone.
Substitution: The thiadiazole nitrogen can undergo nucleophilic substitution reactions.
Reagents: Common reagents include oxidants (e.g., mCPBA), nucleophiles (e.g., amines), and Lewis acids (e.g., AlCl).
Major Products: Various derivatives may form, depending on reaction conditions.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory).
Chemistry: Study its reactivity, stability, and interactions with other molecules.
Biology: Explore its effects on cellular processes and biological pathways.
Industry: Assess its use in materials science (e.g., polymers, coatings).
Mechanism of Action
The compound likely interacts with specific molecular targets (enzymes, receptors, etc.) to exert its effects. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds: Explore related structures, such as other thiadiazoles, benzodioxins, or pyrrolidines.
Uniqueness: Highlight features that set this compound apart (e.g., specific substituents, stereochemistry).
Properties
Molecular Formula |
C19H22N4O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O4S/c1-19(2,3)17-21-22-18(28-17)20-16(25)11-8-15(24)23(10-11)12-4-5-13-14(9-12)27-7-6-26-13/h4-5,9,11H,6-8,10H2,1-3H3,(H,20,22,25) |
InChI Key |
LDZINPWDTLCBDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10983307.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10983313.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10983315.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10983318.png)
![4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B10983329.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B10983331.png)

![3-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-4,6-dimethyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B10983348.png)
![1-[4-(4-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione](/img/structure/B10983353.png)

![ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10983372.png)
![3-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide](/img/structure/B10983380.png)
![[2-hydroxy-3,5-di(propan-2-yl)phenyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10983384.png)
![N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10983398.png)
